Home > Products > Screening Compounds P3733 > (4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone
(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone - 1049380-11-1

(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone

Catalog Number: EVT-2903057
CAS Number: 1049380-11-1
Molecular Formula: C21H23FN6O2
Molecular Weight: 410.453
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone Hydrochloride (LDK1229)

Compound Description: LDK1229 is a novel cannabinoid CB1 receptor inverse agonist, demonstrating comparable efficacy to Rimonabant (SR141716A) in antagonizing the basal G protein coupling activity of CB1. [] This suggests potential as an anti-obesity drug candidate. [] LDK1229 binds selectively to CB1 over cannabinoid receptor type 2, exhibiting a Ki value of 220 nM. []

(±)‐trans‐6‐[4,4‐bis(4‐fluorophenyl)‐3‐(1‐methyl‐1H‐tetrazol‐5‐yl)‐1(E),3‐[2‐14C]butadienyl]‐4‐hydroxy‐3,4,5,6‐tetrahydro‐2H‐pyran‐2‐one (BMY-22089)

Compound Description: BMY-22089 is a compound for which a convergent synthesis is described. [] The provided abstract details the synthetic steps using [14C]methyl iodide for radiolabeling, but does not mention its biological activity or target.

Compound Description: This group encompasses four compounds with variations in the aryl substituent at the 4-position of the piperazine ring: methoxyphenyl (1), fluorophenyl (2), methylphenyl (3), and 3,4-dimethylphenyl (4). [] These compounds were synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction to determine their molecular and crystal structures. [] They are described as exhibiting intramolecular hydrogen bonding and diverse supramolecular architectures depending on the specific aryl substituent. []

cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine hydrochloride (Brifentanil)

Compound Description: Brifentanil (A-3331.HCl) is a potent analgesic compound with a very short duration of action (approximately 2 minutes). [] It belongs to the 3-methyl-4-(N-phenyl amido)piperidine class of analgesics and exhibits significantly higher analgesic potency compared to morphine and fentanyl. []

1-(4-cycylohexylpiperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one (2b)

Compound Description: Compound 2b shows significant antifungal activity, particularly against C. albicans, with a minimum inhibitory concentration (MIC) of 7.81 µg/mL. [] This activity is comparable to the reference drugs voriconazole and fluconazole. [] Additionally, it demonstrates notable antibacterial activity against E. faecalis (MIC = 3.90 µg/mL), comparable to the reference drug azithromycin. []

1-(4-(4-chlorobenzyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one (2f)

Compound Description: Compound 2f displays potent antifungal activity against C. albicans, exhibiting an MIC of 3.90 µg/mL, comparable to the reference drugs voriconazole and fluconazole. []

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (1)

Compound Description: Compound 1 exhibits an antipsychotic-like profile in behavioral tests, but unlike conventional antipsychotic agents, it does not bind to dopamine receptors. [] Further evaluation revealed that it induced clonic seizures in aged rodents. []

2-(diethylamino)acetamide (25)

Compound Description: Compound 25, a 5-(substituted aminoacetamide) analog of compound 1, was investigated further for its potential antipsychotic activity. [] It demonstrated antipsychotic-like effects in behavioral tests by reducing spontaneous locomotion in mice without causing ataxia. [] Unlike conventional antipsychotics, it did not induce dystonic movements in primates. []

2-[[3-(2-methyl-1-piperidinyl)propyl]-amino]acetamide (38)

Compound Description: Similar to compound 25, compound 38, another 5-(substituted aminoacetamide) analog of compound 1, was further evaluated for potential antipsychotic activity. [] It exhibited antipsychotic-like effects in behavioral tests without inducing dystonic movements in primates, suggesting a nondopaminergic mechanism of action. []

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

Compound Description: This series of compounds displays central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. [] Selected compounds within this series also showed potential antipsychotic effects. []

(5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl) methanone (21)

Compound Description: This compound exhibits the highest activity within its series against pentylenetetrazole-induced convulsions. []

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)methanone (4)

Compound Description: Compound 4 demonstrates a favorable anticonvulsant/depressant ratio within its series. []

(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-trifluoromethylphenyl)methan one (8)

Compound Description: This compound exhibits potent central nervous system depressant activity. []

(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-thienyl)methanone (13)

Compound Description: Compound 13 demonstrates potent central nervous system depressant activity. []

(5-amino-3-ethyl-1-methyl-1H-pyrazol-4-yl)phenylmethanone (14)

Compound Description: Compound 14 exhibits potent central nervous system depressant activity. []

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl) (2-thienyl)methanone (12)

Compound Description: Compound 12 displays significant central nervous system depressant activity without anticonvulsant activity or impairment of motor function. []

1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols

Compound Description: This series of compounds was synthesized as potential antipsychotic agents with a distinct structure from conventional dopamine receptor antagonists. [] They aimed to address the toxicity observed with the earlier amino-ketone series by replacing the amino and ketone groups with hydroxy and imine functionalities, respectively. []

1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

Compound Description: This compound is the initial target compound in the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols series. [] Similar to typical antipsychotics, it reduces spontaneous locomotion in mice at non-ataxic doses. [] Notably, it doesn't bind to D2 dopamine receptors, suggesting a distinct mechanism of action. []

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

Compound Description: This compound, belonging to the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols series, exhibits antipsychotic-like effects in behavioral tests by inhibiting conditioned avoidance responding in rats and monkeys without inducing extrapyramidal side effects observed with conventional antipsychotics. []

(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives (8(a-j))

Compound Description: This series comprises ten compounds (8a-j) with variations in the aryl substituent at the 4-position of the piperazine ring. [] They were synthesized and characterized using spectroscopic methods and evaluated for their antibacterial activity. []

Compound Description: Compounds 8b, 8c, 8d, 8e, and 8f, all belonging to the (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone series, demonstrate significant antibacterial activity against various human pathogenic bacteria, including Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei. []

Properties

CAS Number

1049380-11-1

Product Name

(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone

IUPAC Name

[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(4-fluorophenyl)methanone

Molecular Formula

C21H23FN6O2

Molecular Weight

410.453

InChI

InChI=1S/C21H23FN6O2/c1-2-30-19-9-7-18(8-10-19)28-20(23-24-25-28)15-26-11-13-27(14-12-26)21(29)16-3-5-17(22)6-4-16/h3-10H,2,11-15H2,1H3

InChI Key

GLNRIZJBWHQUGE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.